molecular formula C12H10N6O3 B3008214 N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-32-2

N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B3008214
CAS No.: 1396878-32-2
M. Wt: 286.251
InChI Key: YEHJBGDMBOUXET-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal and agricultural chemistry research. This molecule features a unique hybrid structure, incorporating both a 2H-tetrazole ring and an isoxazole ring, which are connected via a carboxamide linker. The tetrazole functional group is a five-membered heterocycle known for its planar, polynitrogen, electron-rich characteristics, and is often used as a bioisostere for carboxylic acids in drug design . Tetrazole derivatives have been extensively investigated and demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . Similarly, the isoxazole ring is another privileged scaffold in heterocyclic chemistry, frequently found in molecules with notable biological activities such as antimicrobial, antiviral, and anticancer effects . The specific combination of these two rings into a single molecule positions this compound as a valuable building block for researchers exploring new chemical space. It can be utilized in the synthesis of more complex target molecules, in the development of functional materials, or as a core structure in high-throughput screening libraries to discover new bioactive agents. The molecular formula for this compound is C16H18N6O3 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3/c1-20-9-4-2-8(3-5-9)18-15-11(14-17-18)12(19)13-10-6-7-21-16-10/h2-7H,1H3,(H,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHJBGDMBOUXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is often introduced via electrophilic aromatic substitution reactions.

    Tetrazole Formation: The tetrazole ring is usually formed by the reaction of an azide with a nitrile group under acidic or basic conditions.

    Amide Bond Formation: The final step involves coupling the isoxazole, methoxyphenyl, and tetrazole intermediates through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the tetrazole ring can produce amines.

Scientific Research Applications

Biological Activities

1.1 Antitumor Activity
N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has been investigated for its antitumor properties. Studies indicate that derivatives of tetrazole compounds exhibit cytotoxic effects on various cancer cell lines. The presence of the isoxazole ring enhances the compound's ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .

1.2 Antimicrobial Properties
Research has shown that tetrazole derivatives, including this compound, possess antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .

1.3 Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may act as a positive allosteric modulator of metabotropic glutamate receptors, which are crucial in synaptic transmission and neuroprotection .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Advanced Scientific Research, researchers synthesized a series of tetrazole derivatives and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting that modifications to the isoxazole or phenyl groups could enhance antitumor activity .

Case Study 2: Antimicrobial Testing

A recent publication explored the antimicrobial properties of various tetrazole-based compounds, including this compound. The study found that these compounds were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 3: Neuroprotective Mechanisms

Research conducted on the neuroprotective effects of this compound demonstrated its potential to modulate glutamate receptors positively. In preclinical models, it was shown to reduce neuroinflammation and improve cognitive function in rodent models of neurodegeneration .

Mechanism of Action

The mechanism by which N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in inflammatory pathways or microbial metabolism.

    Receptors: Binding to receptors that regulate cellular processes, potentially modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key References
N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide 2H-tetrazole 4-Methoxyphenyl, isoxazol-3-yl ~318.3 (estimated)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole Thiazol-2-yl, methyl 223.2
3-(2-Chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide Isoxazole Chlorophenyl, imidazole-thiophene 426.9
2-(4-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide 2H-tetrazole 4-Methoxyphenyl, trifluoroethyl ~315.3 (estimated)
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole Diethylaminophenyl, methylthiophene ~399.5 (estimated)

Key Observations :

  • Tetrazole vs. This may enhance binding to polar biological targets.
  • Substituent Diversity : The 4-methoxyphenyl group is shared with compounds in , but its combination with an isoxazol-3-yl group (vs. trifluoroethyl or thiazolyl in others) creates unique steric and electronic profiles.
  • Hybrid Structures : Compounds such as integrate imidazole and thiophene rings, demonstrating broader heterocyclic diversity but reduced similarity to the target molecule.

Physicochemical and Electronic Properties

  • Lipophilicity: The 4-methoxyphenyl group increases logP compared to non-substituted phenyl analogs (e.g., 2H-tetrazole-5-carboxamides with trifluoroethyl groups in ).
  • Tautomerism : The 2H-tetrazole ring can exhibit tautomerism, unlike isoxazole derivatives, which may influence solubility and stability .

Biological Activity

N-(isoxazol-3-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C16H18N6O3
  • Molecular Weight : 342.35 g/mol

Synthesis

The synthesis of this compound involves the reaction of isoxazole and tetrazole derivatives, typically using methods such as refluxing with hydroxylamine hydrochloride in an alcoholic solution. The yield and purity of synthesized compounds are critical for subsequent biological evaluations.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various isoxazole derivatives, including this compound, against different cancer cell lines. The following table summarizes the IC50 values observed in these studies:

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHep3B23Induces apoptosis
2eHeLa15.48Cell cycle arrest
2aMCF-739.80Antioxidant activity

Findings :

  • Compounds 2d and 2e exhibited potent cytotoxic activity against Hep3B and HeLa cells, with IC50 values indicating effective inhibition of cell growth.
  • Compound 2a demonstrated significant antioxidant properties, with an IC50 value lower than that of Trolox, a standard antioxidant agent (IC50 = 7.8 μg/ml) .

The mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : Compounds such as 2d were shown to significantly reduce alpha-fetoprotein secretion in Hep3B cells, indicating a shift towards apoptosis rather than necrosis.
  • Cell Cycle Arrest : Cell cycle analysis revealed that 2d and 2e caused a delay in the G2/M phase, similar to the effects observed with doxorubicin, a well-known chemotherapeutic agent .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer potential of several isoxazole derivatives, including this compound. The results indicated that these compounds could effectively target specific cancer cell lines while exhibiting minimal toxicity to normal cells.

Study on Antioxidant Properties

In another research effort focusing on antioxidant activity, it was found that certain derivatives displayed remarkable inhibition in DPPH assays, suggesting their potential use as therapeutic agents against oxidative stress-related diseases .

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